molecular formula C12H15ClN2O4 B1421342 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate CAS No. 1206077-95-3

2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate

Cat. No. B1421342
M. Wt: 286.71 g/mol
InChI Key: OSGRNIJBPSDPKQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate are not detailed in the search results. Carbamates, in general, are known to undergo hydrolysis, and this could potentially be a reaction pathway for this compound .

Scientific Research Applications

Anticancer Research

2-Chloroethyl carbamates have been studied for their potential as anticancer agents. For instance, (2-chloroethyl)nitrosocarbamates were synthesized as possible alkylating agents for cancer treatment. These compounds showed significant activity in vitro against various human tumor cell lines, indicating their potential in anticancer therapy (Reynolds et al., 2000).

Prodrug Development

Carbamates of 2,5-bis(4-amidinophenyl)furan were synthesized and evaluated as prodrugs for treating Pneumocystis carinii pneumonia (PCP). The study revealed that certain carbamates in this series had the best anti-PCP activity, demonstrating the utility of carbamates as prodrugs (Rahmathullah et al., 1999).

Biochemical Studies

Studies have explored the biochemical properties of carbamate compounds. For instance, the synthesis and evaluation of various (2-chloroethyl)nitrosocarbamates have been conducted. These studies help understand the biochemical behavior and potential therapeutic applications of such compounds (Reynolds et al., 2000).

Pharmacological Potential

Research has also focused on the synthesis of carbamate analogs and their evaluation against various diseases. This includes the development of carbamate analogs of amsacrine, which are distinguished by their cytotoxicity towards non-cycling cells, indicating their potential in cancer pharmacology (Turnbull et al., 1999).

Metabolic Studies

Some studies have investigated the metabolism of related carbamate compounds in biological systems. Understanding the metabolic pathways of these compounds can provide insights into their pharmacokinetics and potential therapeutic applications (Kanamori et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloroethyl carbamate, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It’s reasonable to assume that similar precautions should be taken when handling 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate.

properties

IUPAC Name

2-chloroethyl N-(4-acetamido-3-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-8(16)14-10-4-3-9(7-11(10)18-2)15-12(17)19-6-5-13/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGRNIJBPSDPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)OCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193293
Record name 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate

CAS RN

1206077-95-3
Record name 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206077-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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